molecular formula C9H16N2O3 B2953891 methyl N-(cyclopentylcarbamoyl)glycinate CAS No. 1441896-98-5

methyl N-(cyclopentylcarbamoyl)glycinate

Cat. No. B2953891
CAS RN: 1441896-98-5
M. Wt: 200.238
InChI Key: PISSNMVSFGUDGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated amino acids like “methyl N-(cyclopentylcarbamoyl)glycinate” can be achieved through various methods. One such method involves the use of an imine reductase enzyme, DpkA, from Pseudomonas putida. By mutating an amino acyl residue in the substrate binding site of DpkA (DpkA F117L), the specific activity for reductive alkylamination of glyoxylate using monomethylamine and monoethylamine as substrates can be increased . This mutation led to faster fermentative production of sarcosine (N-methylglycine) and N-ethylglycine when expressed in a production strain .


Molecular Structure Analysis

The molecular structure of “methyl N-(cyclopentylcarbamoyl)glycinate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 200.238.

Scientific Research Applications

  • Carbon Dioxide Capture :

    • Amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solution forms a new solvent for CO2 capture. This combination has shown enhanced absorption of CO2, indicating its potential in environmental applications like carbon capture and storage (Zhou, Jing, & Zhou, 2012).
  • Effects on Plant Stress Response :

    • Methylglyoxal (MG), a by-product of glycolysis, is implicated in plant stress responses. Studies show that MG levels vary in plants and increase significantly under stress conditions like salinity, drought, and cold. This highlights the role of compounds like methyl N-(cyclopentylcarbamoyl)glycinate in plant stress physiology (Yadav et al., 2005).
  • Thermoresponsive Hydrogels for Drug Delivery :

    • Poly(N-acryloyl glycinamide) forms thermoresponsive systems with potential for loco-regional sustained drug delivery. These hydrogels can transition from sol to gel form at body temperature, making them suitable for controlled drug release (Boustta et al., 2014).
  • Improving Antidepressant Efficacy :

    • Studies have explored the use of NMDA receptor antagonists like N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) in enhancing the efficacy of antidepressants. These compounds interact with the NMDA receptor, suggesting a role in modulating neurotransmission and potentially treating mental health disorders (Villetti et al., 2003).
  • Molecular Research and Protein Modification :

    • The use of mutant pyrrolysyl-tRNA synthetase/tRNA pair for introducing methyllysine into proteins in E. coli indicates a molecular biology application. This technique facilitates site-specific protein modifications, important in research and potentially therapeutic applications (Ai, Lee, & Schultz, 2010).
  • Nanoparticle-Based Drug Delivery :

    • A glycinate derivative of α-methylprednisolone conjugated to a cyclodextrin polymer forms nanoparticles for targeted drug delivery, showing potential in treating conditions like rheumatoid arthritis. This approach enhances drug efficacy and safety (Hwang, Rodgers, Oliver, & Schluep, 2008).
  • Chemical Synthesis and Industrial Applications :

    • The Ni-foam-structured nanoporous Ni3P, transformed from Ni2P/Ni-foam, has been used for the highly selective hydrogenation of dimethyl oxalate to methyl glycolate, a crucial process in chemical synthesis and industrial applications (Zhu et al., 2019).

Future Directions

N-methylated amino acids like “methyl N-(cyclopentylcarbamoyl)glycinate” show potential in various applications. For instance, they serve as building blocks for peptide-based drugs and act as detergents when acetylated . The recent advancements in the fermentative production of N-methylated amino acids open up new possibilities for their large-scale production .

properties

IUPAC Name

methyl 2-(cyclopentylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-10-9(13)11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISSNMVSFGUDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(cyclopentylcarbamoyl)glycinate

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